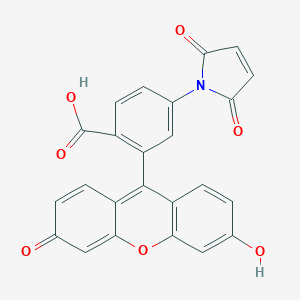

Fluorescein 6-Maleimide

概要

説明

Fluorescein 6-Maleimide is a fluorescent dye widely used in biochemical applications. It is particularly known for its ability to label free thiol groups in proteins, peptides, and other biomolecules. This compound is highly valued for its strong fluorescence, which makes it an excellent tool for various analytical and diagnostic purposes .

準備方法

Synthetic Routes and Reaction Conditions: Fluorescein 6-Maleimide is synthesized through the reaction of fluorescein with maleimide. The process typically involves the following steps:

Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate.

Reaction with Maleimide: The activated fluorescein is then reacted with maleimide under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Preparation of Reactants: Fluorescein and maleimide are prepared in suitable solvents.

Reaction Control: The reaction is carried out at a specific temperature and pH to ensure optimal product formation.

Purification: The product is purified using techniques such as chromatography to remove any impurities

化学反応の分析

Types of Reactions: Fluorescein 6-Maleimide primarily undergoes thiol-reactive conjugation reactions. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds.

Common Reagents and Conditions:

Reagents: Thiol-containing compounds such as cysteine residues in proteins.

Conditions: The reaction is typically carried out in a buffer solution at a pH of 7-7.5. .

Major Products: The primary product of the reaction is a thiol-conjugated fluorescein derivative, which exhibits strong fluorescence and can be used for various labeling applications .

科学的研究の応用

Protein Labeling

Fluorescein 6-Maleimide is primarily used for labeling proteins that contain free thiol groups (cysteine residues). This labeling enables researchers to track protein interactions and localizations in live cells.

Case Study: Protein Interaction Studies

A study utilized FM to label specific cysteine residues on proteins to investigate their interactions within cellular environments. The labeled proteins were visualized using fluorescence microscopy, revealing dynamic interactions that were previously undetectable by conventional methods .

Immunoassays

This compound is employed in various immunoassays, including ELISA and Western blotting. Its ability to provide a strong fluorescent signal enhances the sensitivity of these assays.

Data Table: Comparison of Fluorescent Labels in Immunoassays

| Label Type | Sensitivity | Stability | Common Use Cases |

|---|---|---|---|

| This compound | High | Moderate | ELISA, Western Blotting |

| FITC | Moderate | High | Flow Cytometry, Immunofluorescence |

| Cy5 | Very High | High | Multiplexing in Flow Cytometry |

Live Cell Imaging

The stability and brightness of this compound make it an excellent choice for live cell imaging studies. It allows for real-time monitoring of cellular processes.

Case Study: Tracking Cellular Dynamics

In a recent experiment, researchers labeled a membrane protein with FM to observe its movement across the cell membrane. The results indicated that the protein underwent significant conformational changes during endocytosis, providing insights into cellular uptake mechanisms .

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques where it forms stable thioether bonds with sulfhydryl groups on biomolecules. This property is crucial for creating targeted drug delivery systems or diagnostic probes.

Data Table: Applications of Bioconjugation with FM

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Conjugation to antibodies for specific targeting |

| Diagnostic Probes | Labeling biomolecules for imaging or detection |

| Biosensors | Creating sensitive detection systems for analytes |

Flow Cytometry

This compound's bright fluorescence makes it suitable for flow cytometry applications, allowing for the analysis of multiple parameters simultaneously.

Case Study: Analyzing Cell Populations

In flow cytometry experiments, cells labeled with FM were analyzed to determine the expression levels of surface markers. The data demonstrated significant differences in marker expression between healthy and diseased cells, aiding in diagnostic applications .

作用機序

Fluorescein 6-Maleimide exerts its effects through the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with the thiol group to form a stable thioether linkage, resulting in the conjugation of fluorescein to the target molecule. This conjugation allows for the visualization and detection of the labeled biomolecule using fluorescence-based techniques .

類似化合物との比較

Fluorescein-5-Maleimide: Another thiol-reactive fluorescent dye with similar properties but different structural configuration.

Iodoacetamidofluorescein: A thiol-reactive dye that also labels thiol groups but with a different reactive group.

Uniqueness: Fluorescein 6-Maleimide is unique due to its specific reactivity with thiol groups and its strong fluorescence emission. It offers high sensitivity and specificity for labeling applications, making it a preferred choice in many biochemical assays .

生物活性

Fluorescein 6-maleimide (FM) is a fluorescent dye that has gained significant attention in biological research due to its unique properties and versatile applications. This compound is particularly useful in studying protein dynamics, cellular processes, and molecular interactions due to its ability to form covalent bonds with thiol groups in proteins. This article explores the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, applications in biological systems, and relevant case studies.

This compound is synthesized by the reaction of fluorescein with maleimide, creating a compound that retains the fluorescent properties of fluorescein while introducing a reactive maleimide group. This maleimide group enables selective labeling of proteins at cysteine residues, facilitating the study of protein interactions and conformational changes.

Chemical Structure:

- Molecular Formula: C₁₈H₁₃N₃O₃S

- Molecular Weight: 353.37 g/mol

- CAS Number: 161598-40-9

Fluorescence Characteristics

This compound exhibits strong fluorescence with a maximum excitation wavelength around 495 nm and an emission maximum near 520 nm. The fluorescence intensity can be affected by various environmental factors, including pH and solvent polarity. Notably, the compound shows a significant Stokes shift, making it suitable for various fluorescence applications.

Biological Applications

This compound is utilized in numerous biological applications:

-

Protein Labeling:

- FM selectively labels cysteine residues in proteins, allowing researchers to track protein dynamics and conformational changes in real-time.

- It has been effectively used in studies involving membrane proteins and receptors, where it provides insights into protein folding and interaction with ligands.

-

Cell Imaging:

- Due to its bright fluorescence, FM is employed in live-cell imaging to visualize cellular processes such as endocytosis and exocytosis.

- It can be used to monitor the localization of proteins within cells over time.

-

Drug Delivery Systems:

- FM can be incorporated into liposomal drug delivery systems to track the release and distribution of therapeutic agents within biological systems.

Case Studies

Several studies have demonstrated the utility of this compound in biological research:

-

Study on Protein Dynamics:

A study investigated the conformational changes of the β2 adrenergic receptor using FM as a labeling agent. The researchers observed significant fluorescence changes correlating with receptor activation, providing insights into the dynamics of G-protein coupled receptors (GPCRs) . -

Live-Cell Imaging:

In another study, FM was used to label bacterial pili, enabling real-time observation of their dynamic activities during bacterial adhesion processes. The results highlighted the potential of FM in studying microbial interactions .

Data Table: Comparison of Fluorescent Probes

| Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application Area |

|---|---|---|---|

| This compound | 495 | 520 | Protein labeling, live-cell imaging |

| Rhodamine B | 540 | 625 | Cellular imaging |

| Cy3 | 550 | 570 | Nucleic acid labeling |

特性

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFQJMQMVDKTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。